(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine
Description
The compound "(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine" features a benzo[f]chromen scaffold fused with a 1H-1,3-benzodiazole (benzimidazole) heterocycle and substituted with a 4-fluorophenyl group at the imine nitrogen. This structure combines extended π-conjugation (from the chromen and benzodiazole systems) with the electron-withdrawing fluorine substituent, which may enhance stability and bioactivity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16FN3O/c27-17-10-12-18(13-11-17)28-26-21(25-29-22-7-3-4-8-23(22)30-25)15-20-19-6-2-1-5-16(19)9-14-24(20)31-26/h1-15H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOWGTXPBRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)F)O3)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole and benzochromenimine cores, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include palladium catalysts, halogenated precursors, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
1.1 Antitumor Activity
Research has shown that derivatives of benzochromenes exhibit potent antitumor properties. For instance, compounds structurally related to (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine have been evaluated for their ability to inhibit tumor cell proliferation. A study highlighted the synthesis of novel benzochromene derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Similar benzodiazole-containing compounds have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
1.3 Anti-inflammatory Effects
In addition to its antimicrobial properties, compounds with similar structures have been reported to exhibit anti-inflammatory effects. These activities are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for applications in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed in the development of more efficient display technologies .
2.2 Photovoltaic Devices
Research has indicated that benzochromene derivatives can be utilized in organic photovoltaic cells due to their favorable absorption characteristics and charge transport properties. This application is particularly relevant in the context of developing sustainable energy solutions .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antitumor Activity Study | Novel derivatives showed IC50 values in the micromolar range against cancer cell lines | Cancer treatment |
| Antimicrobial Efficacy Research | Demonstrated effectiveness against E. coli and P. aeruginosa | Infection control |
| OLED Development | Exhibited high photoluminescence efficiency | Display technologies |
Mechanism of Action
The mechanism of action of (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous chromen-imine and thiazol-imine derivatives, focusing on structural features, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Scaffold | Key Substituents | Molecular Formula | Molecular Mass (g/mol) | Notable Features |
|---|---|---|---|---|---|
| (3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine | Benzo[f]chromen-imine | 1H-1,3-benzodiazol-2-yl, 4-fluorophenyl | C24H15FN4O | 394.40 | Extended conjugation, fluorophenyl enhances lipophilicity and metabolic stability. |
| (2Z)-4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine | Thiazol-imine | 4-chlorophenyl, furylmethyl | C20H15ClN2OS | 366.86 | Thiazole core with chlorophenyl; furylmethyl may reduce steric hindrance. |
| (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine | Chromen-imine | 3,4-difluorophenyl, sulfonyl, methoxy | C24H18F2NO4S | 467.46 | Sulfonyl group increases polarity; difluorophenyl enhances electron-withdrawing effects. |
| 2-(Benzo[d]thiazol-2-yl)-3H-benzo[f]chromen-3-imine (Compound 2b) | Benzo[f]chromen-imine | Benzo[d]thiazol-2-yl | C19H11N3OS | 329.38 | Thiazole analog of target compound; lacks fluorophenyl, affecting bioavailability. |
Key Structural and Functional Insights
Core Scaffold Differences: The benzo[f]chromen-imine system in the target compound and Compound 2b provides a rigid, planar structure conducive to π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors.
Substituent Effects: 4-Fluorophenyl vs. 4-Chlorophenyl: The fluorine atom in the target compound offers stronger electron-withdrawing effects and higher metabolic stability compared to chlorine in ’s compound , which may enhance pesticidal longevity. Benzodiazole vs. Sulfonyl and Methoxy Groups: ’s chromen-imine derivative includes a sulfonyl group, which increases solubility but may reduce membrane permeability compared to the target compound’s hydrophobic benzodiazole-fluorophenyl combination.
The fluorophenyl group could further enhance efficacy by mimicking natural substrates or resisting oxidative degradation. Thiazol-imine derivatives (–3 ) are often explored as kinase inhibitors or antimicrobials, but their lack of extended conjugation may limit photostability in field applications.
Biological Activity
(3Z)-2-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-3H-benzo[f]chromen-3-imine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17N3O
- Molecular Weight : 367.4 g/mol
- Structural Features : The compound features a benzodiazole moiety, a fluorophenyl group, and a chromen imine structure, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the benzodiazole and chromen moieties enhances its affinity for specific targets involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Potential : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in 2024, this compound was tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Anti-inflammatory Properties
A recent investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound significantly reduced swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues, correlating with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
